
7-Bromoquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoquinoline-2-carboxylic acid, also known as 7-BQC, is an organic compound belonging to the class of quinoline derivatives. It is a white crystalline solid with a molecular formula of C9H6BrNO2. 7-BQC is a versatile organic molecule with a wide range of applications in synthetic organic chemistry and material science. This compound has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, pharmaceuticals, and dyes. In addition, 7-BQC has been studied extensively for its potential biomedical applications.
Applications De Recherche Scientifique
Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) describes the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound shows greater efficiency than other esters and is sensitive to multiphoton-induced photolysis, making it useful in vivo, especially as a caging group for biological messengers (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) investigated the use of substituted quinolines, including bromoquinoline derivatives, as fluorescent brightening agents. These compounds show potential in enhancing the brightness and whiteness of materials (Rangnekar & Shenoy, 1987).
Antimicrobial Activity : Bhatt and Agrawal (2010) focused on synthesizing 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated methods. These compounds demonstrated significant in vitro antimicrobial activity against various microorganisms, highlighting their potential in medical applications (Bhatt & Agrawal, 2010).
SPECT Tracer for NMDA Receptor Studies : Dumont and Slegers (1996) synthesized [77Br] 5,7-dibromo-4-oxo,1,4-dihydroquinoline-2-carboxylic acid for potential use as a tracer in SPECT studies of the N-methyl-D-aspartate receptor in the human brain (Dumont & Slegers, 1996).
Derivatization Reagent for Biological Carboxylic Acids : A novel bromoquinolinium reagent, developed by Mochizuki et al. (2013), was synthesized for analyzing carboxylic acids in biological samples. This reagent, due to its bromine atom, facilitates easy identification of carboxylic acids in mass spectrometry, underscoring its utility in analytical chemistry (Mochizuki et al., 2013).
Propriétés
IUPAC Name |
7-bromoquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRDUYBIGUGOKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652867 |
Source


|
| Record name | 7-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1057217-63-6 |
Source


|
| Record name | 7-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1057217-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)

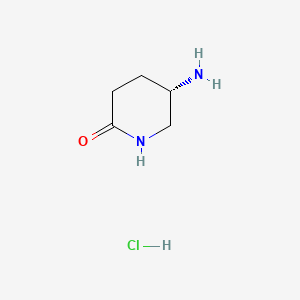


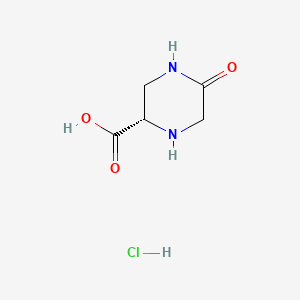


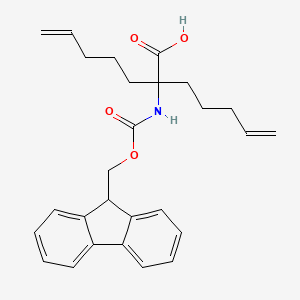
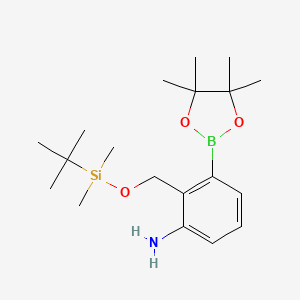
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
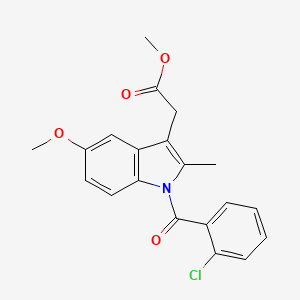
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)